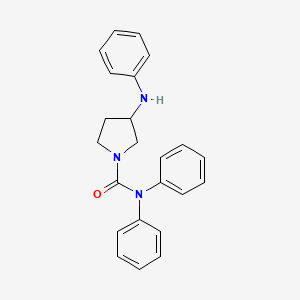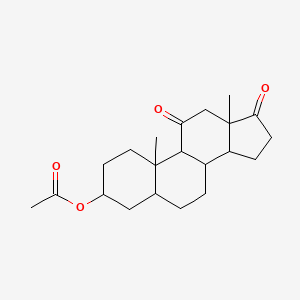
((4-Nitrophenyl)azo)naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Nitrophenyl)azo)naphthol, also known as 4-(4-Nitrophenylazo)-1-naphthol, is an organic compound with the molecular formula C₁₆H₁₁N₃O₃ and a molecular weight of 293.28 g/mol . This compound is characterized by the presence of an azo group (-N=N-) linking a 4-nitrophenyl group to a naphthol moiety. It is commonly used as a dye and has applications in various fields due to its vibrant color and chemical properties.
Vorbereitungsmethoden
The synthesis of ((4-Nitrophenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt . This diazonium salt is then coupled with 2-naphthol in an alkaline medium (sodium hydroxide solution) to yield this compound . The reaction conditions must be carefully controlled to maintain the temperature and pH for optimal yield and purity.
Analyse Chemischer Reaktionen
((4-Nitrophenyl)azo)naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
((4-Nitrophenyl)azo)naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations.
Biology: The compound is used in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Research has explored its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: It is used in the production of azo dyes, which are widely employed in textiles, printing, and plastics
Wirkmechanismus
The mechanism of action of ((4-Nitrophenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer processes and interactions with cellular components, leading to its effects in staining and dyeing applications .
Vergleich Mit ähnlichen Verbindungen
((4-Nitrophenyl)azo)naphthol can be compared with other azo compounds such as:
4-Phenylazo-1-naphthol: Similar in structure but with a phenyl group instead of a nitrophenyl group.
1-(4-Nitrophenylazo)-2-naphthol:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct color properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
607-27-2 |
|---|---|
Molekularformel |
C16H11N3O3 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |
InChI-Schlüssel |
HPHIPYYTKHFLPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)





![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)
![4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998465.png)

